molecular formula C9H18O3 B14628362 1,2-Propanediol, 3-(1-hydroxycyclohexyl)- CAS No. 55862-21-0

1,2-Propanediol, 3-(1-hydroxycyclohexyl)-

Cat. No.: B14628362
CAS No.: 55862-21-0
M. Wt: 174.24 g/mol
InChI Key: NOMUXHLRNRYULD-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-(1-hydroxycyclohexyl)- is an organic compound with the molecular formula C9H18O3. It is a derivative of propanediol, featuring a cyclohexyl group with a hydroxyl substituent. This compound is part of the glycol family, which are alcohols containing two hydroxyl groups on adjacent carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanediol, 3-(1-hydroxycyclohexyl)- can be synthesized through the catalytic hydrogenolysis of glycerol. This process involves the use of transition metal catalysts such as copper, nickel, and cobalt, or noble metal catalysts like ruthenium, platinum, iridium, and silver. The reaction typically occurs under mild conditions, with high selectivity and yield .

Industrial Production Methods

Industrial production of 1,2-Propanediol, 3-(1-hydroxycyclohexyl)- often involves the hydrogenolysis of glycerol, a byproduct of biodiesel production. This method is favored due to the availability and low cost of glycerol. The process can be optimized by using various catalysts and reaction conditions to achieve high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-(1-hydroxycyclohexyl)- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

1,2-Propanediol, 3-(1-hydroxycyclohexyl)- has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-(1-hydroxycyclohexyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediol, 3-(1-hydroxycyclohexyl)- is unique due to its cyclohexyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other glycols and influences its reactivity and applications .

Properties

CAS No.

55862-21-0

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

3-(1-hydroxycyclohexyl)propane-1,2-diol

InChI

InChI=1S/C9H18O3/c10-7-8(11)6-9(12)4-2-1-3-5-9/h8,10-12H,1-7H2

InChI Key

NOMUXHLRNRYULD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(CO)O)O

Origin of Product

United States

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